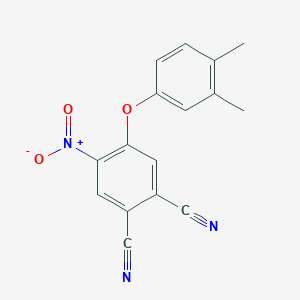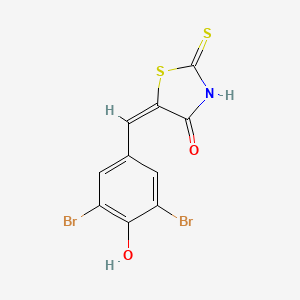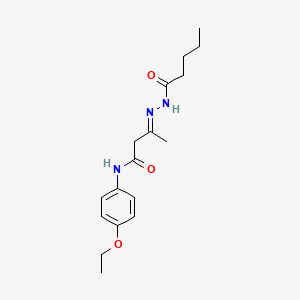![molecular formula C18H17BrN2O4 B11100608 2-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11100608.png)
2-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5220~2,6~]UNDEC-8-ENE-3,5-DIONE is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of 4-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the brominated phenyl intermediate: This step involves the bromination of a suitable phenyl precursor using bromine or a brominating agent under controlled conditions.
Introduction of the methoxy and hydroxy groups: The brominated intermediate is then subjected to reactions that introduce the methoxy and hydroxy groups, often through methylation and hydroxylation reactions.
Formation of the azatricyclo structure: The final step involves the cyclization of the intermediate to form the azatricyclo structure, which is achieved through a series of condensation and cyclization reactions under specific conditions.
Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the brominated phenyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted phenyl derivatives and modified azatricyclo structures.
Scientific Research Applications
4-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl group and azatricyclo structure allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE can be compared with other similar compounds, such as:
β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine: This compound shares the brominated phenyl group and hydroxy and methoxy substituents but differs in its overall structure and biological activity.
2-Methoxyphenyl isocyanate: This compound contains a methoxyphenyl group but lacks the bromine and azatricyclo structure, leading to different reactivity and applications.
The uniqueness of 4-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[522
Properties
Molecular Formula |
C18H17BrN2O4 |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C18H17BrN2O4/c1-25-13-7-9(6-12(19)16(13)22)8-20-21-17(23)14-10-2-3-11(5-4-10)15(14)18(21)24/h2-3,6-8,10-11,14-15,22H,4-5H2,1H3/b20-8+ |
InChI Key |
QNEWOBXQZVZESB-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=O)C3C4CCC(C3C2=O)C=C4)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=O)C3C4CCC(C3C2=O)C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11100562.png)


![N-[4-(pyridin-4-ylmethyl)phenyl]cyclopropanecarboxamide](/img/structure/B11100579.png)
![4-(Heptyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11100585.png)
![N'-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide](/img/structure/B11100591.png)
![2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11100595.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-nitrobenzohydrazide](/img/structure/B11100597.png)

![9-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11100603.png)
![8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B11100605.png)
![4-Chloro-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11100617.png)
![4-[(E)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)methyl]phenol](/img/structure/B11100625.png)
